1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine chemical structure
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine chemical structure
A Privileged Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry[1]
Part 1: Executive Summary
1-(5-Bromo-2-iodo-benzyl)-3,3-difluoro-azetidine represents a high-value "privileged intermediate" in modern drug discovery.[1] Its structural architecture combines two critical design elements: a chemoselective di-halogenated core (5-bromo-2-iodo-phenyl) and a bioisosteric amine moiety (3,3-difluoroazetidine).[1]
For the medicinal chemist, this molecule offers a strategic advantage: orthogonal reactivity . The significant difference in bond dissociation energy (BDE) between the Carbon-Iodine (
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in sequential cross-coupling workflows.
Part 2: Chemical Structure & Physicochemical Properties[1]
The molecule comprises a benzyl core substituted at the ortho position with iodine and the meta position (relative to the benzyl) with bromine. The nitrogen atom of the 3,3-difluoroazetidine ring is alkylated by the benzylic carbon.
Table 1: Physicochemical Profile (Calculated/Predicted)
| Property | Value | Note |
| IUPAC Name | 1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoroazetidine | |
| Molecular Formula | ||
| Molecular Weight | 387.99 g/mol | Heavy atom count: 15 |
| Predicted LogP | ~3.2 - 3.8 | High lipophilicity due to halogens |
| H-Bond Donors | 0 | Tertiary amine |
| H-Bond Acceptors | 3 | N, F, F |
| Rotatable Bonds | 2 | Benzylic C-N, C-C |
| pKa (Conjugate Acid) | ~6.5 - 7.5 | Lowered by electron-withdrawing F atoms |
Structural Analysis[1]
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The Halogen Pair: The 2-iodo and 5-bromo substituents create an electronic push-pull system.[1] The iodine atom is sterically crowded but electronically primed for rapid oxidative addition by Palladium(0) species.
-
The Gem-Difluoro Effect: The fluorine atoms on the azetidine ring lower the basicity of the nitrogen (via inductive withdrawal), reducing the risk of hERG channel inhibition—a common liability of basic amines in drug candidates.
Part 3: Synthetic Methodology
Core Directive: The most reliable route to this compound is Reductive Amination . Direct alkylation of the amine with 5-bromo-2-iodobenzyl bromide is possible but prone to over-alkylation and degradation of the sensitive benzyl iodide intermediate.[1]
Protocol: Reductive Amination
Reaction: 5-bromo-2-iodobenzaldehyde + 3,3-difluoroazetidine HCl
Reagents & Materials
-
Substrate: 5-Bromo-2-iodobenzaldehyde (1.0 equiv)
-
Amine Source: 3,3-Difluoroazetidine hydrochloride (1.1 equiv)[1][2]
-
Reductant: Sodium triacetoxyborohydride (STAB,
) (1.5 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, to free the amine salt)[1]
-
Additive: Acetic Acid (catalytic, optional to activate imine formation)
Step-by-Step Workflow
-
Imine Formation:
-
Charge a reaction vessel with 5-bromo-2-iodobenzaldehyde and 3,3-difluoroazetidine HCl in DCE (0.1 M concentration).
-
Add DIPEA to neutralize the HCl salt. Stir for 15 minutes at room temperature.
-
Observation: The solution may turn slightly cloudy as the free amine is generated.
-
-
Reduction:
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash combined organics with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a viscous oil or low-melting solid.[1]
-
Visualization: Synthetic Pathway
Figure 1: Reductive amination strategy utilizing Sodium Triacetoxyborohydride (STAB) for chemoselective synthesis.
Part 4: Strategic Functionalization (Reactivity Profile)
The primary value of this scaffold lies in the Chemoselectivity of the C-Halogen bonds .[1]
The Hierarchy of Reactivity
-
C-I Bond (Position 2): Weakest bond (
). Reacts with Pd(0) at room temperature or mild heating. -
C-Br Bond (Position 5): Stronger bond (
).[1] Requires higher temperatures or specialized electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to undergo oxidative addition.[1]
Sequential Coupling Protocol
To maximize yield and diversity, researchers must follow this sequence:
-
Step 1: Selective C-I Functionalization
-
Step 2: C-Br Functionalization
-
Reaction: Buchwald-Hartwig amination or second Suzuki coupling.
-
Conditions:
+ XPhos, , Dioxane, 100°C. -
Outcome: The Bromine is replaced, completing the decoration of the scaffold.
-
Visualization: Sequential Workflow
Figure 2: Sequential functionalization strategy leveraging the bond dissociation energy gap between Aryl-Iodide and Aryl-Bromide.
Part 5: Medicinal Chemistry Applications[1][4]
3,3-Difluoroazetidine as a Bioisostere
The inclusion of the 3,3-difluoroazetidine moiety is not arbitrary.[1] It addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges:
-
Lipophilicity Modulation: The fluorine atoms lower the
of the azetidine nitrogen (typically from ~11 to ~7.0-7.5).[1] This increases the fraction of the neutral molecule at physiological pH, potentially improving membrane permeability and oral bioavailability. -
Metabolic Blockade: The gem-difluoro group blocks oxidative metabolism at the 3-position of the ring, a common clearance pathway for non-fluorinated azetidines.[1]
-
Conformational Restriction: The "pucker" angle of the azetidine ring is influenced by the fluorine substitution, potentially altering the vector of the N-benzyl bond to fit specific binding pockets.
Part 6: Safety & Handling
-
Hazard Classification:
-
Skin/Eye Irritant: Both the benzyl halide precursors and the final amine should be treated as irritants.
-
Alkylating Agents: While the final product is stable, the precursors (if using benzyl bromide routes) are potent alkylators. The reductive amination route described above minimizes exposure to alkylating halides.
-
-
Waste Disposal:
-
This compound contains multiple halogens (F, Br, I).[3] It must be disposed of in dedicated Halogenated Organic Waste streams. Do not mix with non-halogenated solvents, as this complicates incineration processes.
-
References
-
PubChem. 3,3-Difluoroazetidine | C3H5F2N.[2] National Library of Medicine. Available at: [Link][1]
-
Master Organic Chemistry. Reductive Amination: The Definitive Guide. Available at: [Link]
-
Royal Society of Chemistry. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling. (Selectivity Precedent). Available at: [Link][1]
